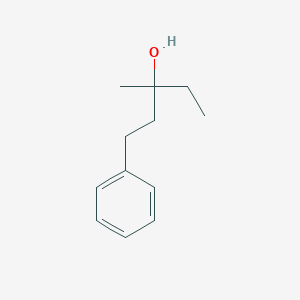

3-Methyl-1-phenyl-3-pentanol

概要

説明

R411は、医薬品や工業プロセスなど、さまざまな分野での用途から注目を集めている化合物です。 喘息の治療のための非ステロイド系経口薬としての役割を果たし、二重作用性競合的インテグリンアンタゴニストとして機能することが知られています .

準備方法

合成経路と反応条件: R411の合成には、フェノールとグアニジンイソチオシアネートを使用し、効果的なサンプル破壊とRNase阻害のために独自の成分が補われています . このプロセスには、VeZol試薬による迅速なサンプル溶解とクロロホルム抽出が含まれ、その後、イソプロパノール沈殿とエタノール洗浄を行い、高純度のRNAを得ます .

工業生産方法: 工業環境では、R411はフェノールとグアニジンイソチオシアネートの単相溶液を使用して生産されます。 生産プロセスは、高収率と高純度を確保するように設計されており、分子生物学実験のさまざまな用途に適しています .

化学反応の分析

反応の種類: R411は、酸化、還元、置換など、いくつかの種類の化学反応を起こします。これらの反応は、さまざまな用途におけるその機能にとって重要です。

一般的な試薬と条件: R411を含む反応で使用される一般的な試薬には、クロロホルム、イソプロパノール、エタノールがあります。 条件としては、通常、化合物の完全性と純度を確保するために、迅速なサンプル溶解と抽出プロセスが含まれます .

生成される主要な生成物: R411を含む反応から生成される主要な生成物には、高品質のtotal RNAが含まれており、RT-PCR、RT-qPCR、ノーザンブロット、ドットブロット、インビトロ翻訳、次世代シーケンシングなど、さまざまな分子生物学実験に直接使用できます .

科学研究アプリケーション

R411は、化学、生物学、医学、および産業の分野で幅広い科学研究アプリケーションを持っています。 主に、培養細胞、動物組織、および植物組織からの高品質なtotal RNAの単離に使用されます . 生成されたRNAは、さまざまな分子生物学実験で使用できるため、R411は研究環境における貴重な試薬です。

科学的研究の応用

Fragrance Industry

One of the primary applications of 3-Methyl-1-phenyl-3-pentanol is in the fragrance industry. It belongs to the class of aryl alkyl alcohols, which are widely used as fragrance ingredients due to their pleasant olfactory properties.

- Toxicological Considerations : A review on the toxicology and dermatology of this compound indicates that it is generally regarded as safe when used in appropriate concentrations in cosmetic formulations .

Food Flavoring Agent

This compound is also utilized as a flavoring agent in food products. Its sweet and floral aroma makes it suitable for enhancing the sensory attributes of various food items.

- Regulatory Status : According to the Human Metabolome Database, it is classified as a food additive and is recognized for its flavoring properties .

Research and Development

Research studies have explored the synthesis and application of this compound in organic chemistry, particularly focusing on its production through Friedel-Crafts alkylation reactions and other synthetic pathways .

Case Study 1: Fragrance Formulation

A study published in PubMed reviewed various fragrance materials, including this compound, highlighting its role in enhancing scent profiles while maintaining safety standards for dermatological use . The findings suggest that this compound can be effectively incorporated into perfumes without adverse effects when used within recommended limits.

Case Study 2: Flavoring in Food Products

Research documented in food chemistry literature indicates that this compound can significantly improve the flavor profile of certain beverages and confections. Its application has been tested in various formulations, demonstrating its effectiveness as a natural flavor enhancer .

作用機序

R411は、呼吸器炎症に関与する細胞の活性化と動員を阻害することで効果を発揮します。 V-CAM1がアルファ4ベータ1またはアルファ4ベータ7インテグリンのいずれかに結合するのを防ぐ、二重作用性競合的インテグリンアンタゴニストとして機能します . このメカニズムは、喘息の治療におけるその役割にとって重要であり、免疫抑制せずに炎症を軽減するのに役立ちます .

類似の化合物との比較

R411は、その二重作用性競合的インテグリンアンタゴニスト特性において独自のものであり、他の類似化合物と区別されます。 類似の化合物には、他のインテグリンアンタゴニストが含まれますが、R411はアルファ4ベータ1とアルファ4ベータ7インテグリンの両方を阻害する能力があるため、呼吸器炎症を軽減するのに特に効果的です .

類似の化合物のリスト:- その他のインテグリンアンタゴニスト

- 単一インテグリンアンタゴニスト(SIA)

R411の二重作用性により、単一インテグリンアンタゴニストと比較して、幅広い作用範囲が得られます。これは、医療および研究用途において貴重な化合物となっています .

類似化合物との比較

R411 is unique in its dual-acting competitive integrin antagonist properties, which distinguish it from other similar compounds. Some similar compounds include other integrin antagonists, but R411’s ability to block both alpha4beta1 and alpha4beta7 integrins makes it particularly effective in reducing respiratory inflammation .

List of Similar Compounds:- Other integrin antagonists

- Single integrin antagonists (SIAs)

R411’s dual-acting nature provides a broader range of action compared to single integrin antagonists, making it a valuable compound in medical and research applications .

生物活性

3-Methyl-1-phenyl-3-pentanol, a tertiary alcohol with the chemical formula , has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry. This compound is known for its role as a dual-acting competitive integrin antagonist, making it relevant in the treatment of conditions like asthma .

Chemical Structure and Properties

The structure of this compound features a phenyl group attached to a pentanol backbone, which contributes to its unique properties and biological activities. The compound is characterized by the following key physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 182.27 g/mol |

| Boiling Point | 112.00 to 112.50 °C @ 0.80 mm Hg |

| Solubility | Slightly soluble in water; soluble in ethanol |

| Flammability | Flammable liquid and vapor |

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. As a tertiary alcohol, it can undergo oxidation reactions, influencing enzyme activity and receptor function within cells . This interaction is crucial for its pharmacological effects, particularly in respiratory conditions.

Pharmacological Applications

Asthma Treatment

Research indicates that this compound functions as an effective non-steroidal oral medicine for asthma management. Its mechanism involves blocking specific integrins, which play a pivotal role in inflammatory responses associated with asthma .

Antifibrotic Properties

A study highlighted the compound's potential as an antifibrotic agent. In vitro experiments demonstrated that extracts containing this compound significantly inhibited the proliferation of hepatic stellate cells (HSC-LX2), which are crucial in liver fibrosis development. The inhibition rates observed were substantial, indicating its therapeutic promise .

Toxicological Profile

A toxicological review assessed the safety of this compound when used as a fragrance ingredient. Key findings include:

- Acute Toxicity : Low toxicity levels were reported upon exposure.

- Skin Irritation : Minimal irritation potential was noted.

- Genotoxicity : No significant genotoxic effects were observed in tested models .

Study on Antifibrotic Effects

In a comprehensive study evaluating various compounds from celery seed extracts, this compound was identified as one of the active components contributing to antifibrotic effects. The study utilized gas chromatography and mass spectrometry (GC-MS) to analyze the extracts and confirmed that this compound exhibited notable inhibition rates against HSC-LX2 cell proliferation .

Fragrance Material Review

A detailed review published in PubMed provided insights into the toxicological aspects of 1-phenyl-3-methyl-3-pentanol (closely related to this compound). The review summarized physical properties, acute toxicity, skin irritation, and sensitization data, emphasizing the importance of understanding the safety profile of such compounds in consumer products .

特性

IUPAC Name |

3-methyl-1-phenylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJRTNBCFUOSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864266 | |

| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless, slightly viscous liquid; Warm, rose-like aroma | |

| Record name | 1-Phenyl-3-methyl-3-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

112.00 to 112.50 °C. @ 0.80 mm Hg | |

| Record name | 3-Methyl-1-phenyl-3-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 3-Methyl-1-phenyl-3-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Phenyl-3-methyl-3-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.965 (20°) | |

| Record name | 1-Phenyl-3-methyl-3-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Mechanism of Action |

R411 prevents binding of V-CAM1 to either a4b1 or a4b7. | |

| Record name | R411 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10415-87-9 | |

| Record name | α-Ethyl-α-methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10415-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-phenyl-3-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010415879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylmethylethylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1-PHENYL-3-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PK0CX9TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-1-phenyl-3-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。